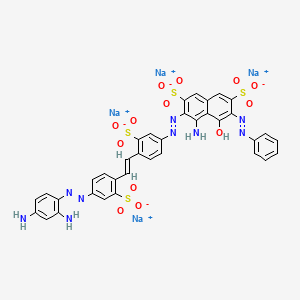
Tetrahydrofluoroene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le tétrahydrofluorène est un composé organique de formule moléculaire C16H12F3N3O. Il s'agit d'un dérivé hautement substitué du fluorène, caractérisé par la présence d'atomes de fluor et d'un groupe fonctionnel contenant de l'azote.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le tétrahydrofluorène peut être synthétisé par différentes méthodes. Une approche courante implique la réaction de transfert d'hydrogène d'un composé précurseur en présence d'un accepteur d'hydrogène et d'un catalyseur. Cette méthode permet la formation de tétrahydrofluorène ainsi que d'un hydrure de l'accepteur d'hydrogène .
Méthodes de production industrielle : La production industrielle de tétrahydrofluorène implique généralement la réaction de Diels-Alder entre l'indène et le butadiène, suivie d'une distillation pour concentrer le produit souhaité . Ce procédé est avantageux en raison de son rendement élevé et de son efficacité, ce qui le rend adapté à la production à grande échelle.
Analyse Des Réactions Chimiques
Types de réactions : Le tétrahydrofluorène subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former des cétones ou des acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent le convertir en dérivés plus saturés.
Substitution : L'halogénation et d'autres réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule.
Réactifs et conditions courantes :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des agents réducteurs fréquemment utilisés.
Substitution : L'halogénation peut être réalisée à l'aide de réactifs tels que le chlore ou le brome dans des conditions contrôlées.
Principaux produits :
Oxydation : Cétones et acides carboxyliques.
Réduction : Dérivés saturés.
Substitution : Dérivés halogénés du tétrahydrofluorène.
Applications De Recherche Scientifique
Le tétrahydrofluorène a un large éventail d'applications en recherche scientifique :
Chimie : Il est utilisé comme précurseur dans la synthèse de molécules organiques et de polymères complexes.
Biologie : Ses dérivés sont étudiés pour leurs activités biologiques potentielles, notamment l'inhibition enzymatique et la liaison aux récepteurs.
Industrie : Il est utilisé dans la production de matériaux avancés et comme solvant dans divers procédés industriels.
5. Mécanisme d'action
Le mécanisme d'action du tétrahydrofluorène implique son interaction avec des cibles moléculaires spécifiques. Par exemple, en tant qu'agoniste sélectif du récepteur bêta des œstrogènes, il se lie au récepteur bêta des œstrogènes, modulant son activité et influençant l'expression des gènes . Cette interaction peut entraîner divers effets physiologiques, ce qui en fait un composé précieux en recherche médicale.
Composés similaires :
Tétrahydrofurane : Un éther cyclique ayant des propriétés de solvant similaires, mais dépourvu des fonctionnalités fluor et azote.
2-Méthyltétrahydrofurane : Un dérivé avec un groupe méthyle, offrant une plus grande stabilité et des propriétés de solvant différentes.
Fluorène : Le composé parent, qui ne possède pas les substitutions tétrahydro et fluor.
Unicité : Le tétrahydrofluorène se distingue par sa combinaison unique d'atomes de fluor et de groupes fonctionnels contenant de l'azote.
Mécanisme D'action
The mechanism of action of tetrahydrofluoroene involves its interaction with specific molecular targets. For instance, as a selective estrogen receptor beta agonist, it binds to the estrogen receptor beta, modulating its activity and influencing gene expression . This interaction can lead to various physiological effects, making it a valuable compound in medical research.
Comparaison Avec Des Composés Similaires
Tetrahydrofuran: A cyclic ether with similar solvent properties but lacking the fluorine and nitrogen functionalities.
2-Methyltetrahydrofuran: A derivative with a methyl group, offering higher stability and different solvent properties.
Fluorene: The parent compound, which lacks the tetrahydro and fluorine substitutions.
Uniqueness: Tetrahydrofluoroene stands out due to its unique combination of fluorine atoms and nitrogen-containing functional groups
Propriétés
Numéro CAS |
891500-65-5 |
|---|---|
Formule moléculaire |
C16H12F3N3O |
Poids moléculaire |
319.28 g/mol |
Nom IUPAC |
(1S,15R)-13-(trifluoromethyl)-5,6,7-triazapentacyclo[13.2.1.01,12.03,11.04,8]octadeca-3(11),4,7,9,12-pentaen-14-one |
InChI |
InChI=1S/C16H12F3N3O/c17-16(18,19)12-11-8-1-2-10-13(21-22-20-10)9(8)6-15(11)4-3-7(5-15)14(12)23/h1-2,7H,3-6H2,(H,20,21,22)/t7-,15+/m1/s1 |
Clé InChI |
NBIJFOMIQBZRIJ-MLXNANBUSA-N |
SMILES isomérique |
C1C[C@@]23C[C@@H]1C(=O)C(=C2C4=C(C3)C5=NNN=C5C=C4)C(F)(F)F |
SMILES canonique |
C1CC23CC1C(=O)C(=C2C4=C(C3)C5=NNN=C5C=C4)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


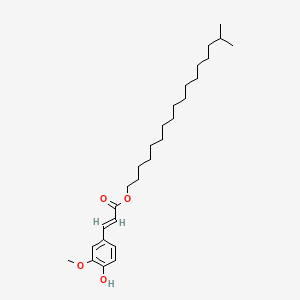
![N-(4-aminophenyl)-3-[4-(6-methoxypyridin-2-yl)piperazin-1-yl]propanamide;trihydrate;tetrahydrochloride](/img/structure/B12749181.png)
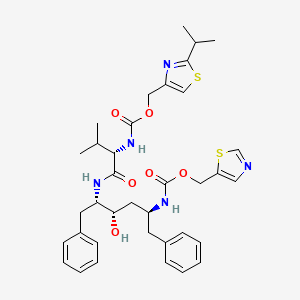
![(Z)-but-2-enedioic acid;1-[[5-chloro-2-(2-methylphenyl)sulfanylphenyl]methyl]-4-methylpiperazine](/img/structure/B12749194.png)
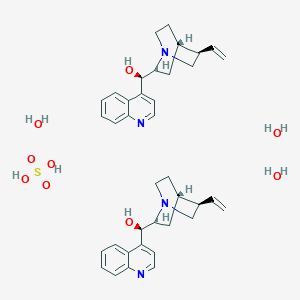
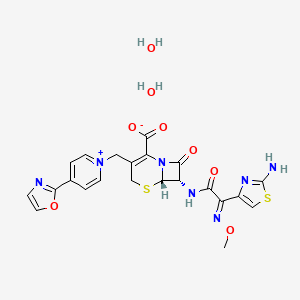
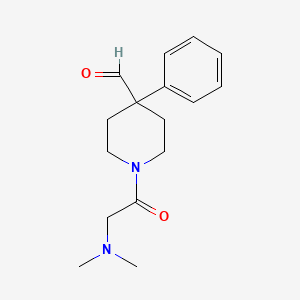
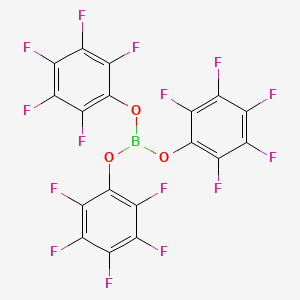
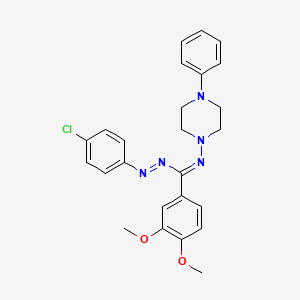
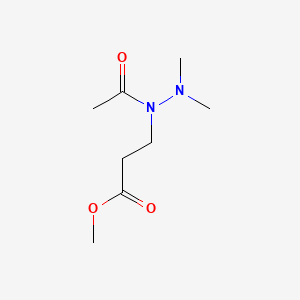
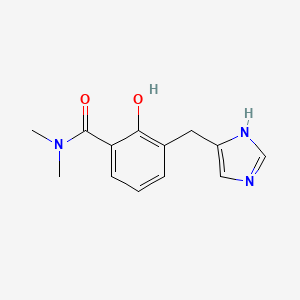

![N-[[10-[2-(4-methylpiperazin-1-yl)ethyl]acridin-9-ylidene]amino]-1,3-thiazol-2-amine;pentahydrochloride](/img/structure/B12749274.png)
